molecular formula C5H8N2O5 B13402014 1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one

1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one

Cat. No.: B13402014
M. Wt: 176.13 g/mol
InChI Key: UQWXDUXKEWMFAQ-UHFFFAOYSA-N
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Description

1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one (CAS: 1854-26-8), commonly referred to as 2D resin, is a heterocyclic compound with the molecular formula C₅H₁₀N₂O₅ and a molecular weight of 178.14 g/mol. Structurally, it features a central imidazol-2-one ring substituted with hydroxymethyl and hydroxyl groups at positions 1, 3, 4, and 5 (Figure 1). This compound is synthesized via condensation reactions involving urea, glyoxal, and formaldehyde under controlled conditions .

Properties

Molecular Formula

C5H8N2O5

Molecular Weight

176.13 g/mol

IUPAC Name

4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazol-2-one

InChI

InChI=1S/C5H8N2O5/c8-1-6-3(10)4(11)7(2-9)5(6)12/h8-11H,1-2H2

InChI Key

UQWXDUXKEWMFAQ-UHFFFAOYSA-N

Canonical SMILES

C(N1C(=C(N(C1=O)CO)O)O)O

Origin of Product

United States

Preparation Methods

Classical Condensation of Urea and Glyoxal

One of the most established methods involves the condensation of urea with glyoxal in aqueous solution under controlled pH and temperature conditions.

  • Procedure:
    • Mix orthophosphoric acid (6.6 g, 57 mmol) in aqueous solution (85% by weight) with 80 g (1.33 mol) of urea.
    • Adjust pH to neutral (pH=7) using sodium hydroxide (47% aqueous solution).
    • Heat the mixture at 50 °C for 2 hours until free glyoxal content reaches zero.
    • Allow the reaction mixture to stand at ambient temperature for 15 hours to induce crystallization.
    • Isolate the crystalline product by filtration and dry at 50 °C in a ventilated oven.
  • Yield and Properties:
    • First crop: 73.2 g (0.62 mol), melting point 140 °C.
    • Second crop (from mother liquor concentration): 12 g (0.1 mol), melting point 142 °C.
    • Combined yield: 85.2 g (0.72 mol), 72% theoretical yield relative to glyoxal.
    • Product is colorless and characterized by nuclear magnetic resonance (NMR) showing a singlet at 5.1 ppm corresponding to the methine protons.

This method is widely used industrially due to its simplicity and relatively high yield.

Hydrogenation of Glyoxal-Derived Intermediates

Another preparation route involves the catalytic hydrogenation of glyoxal condensation products with urea derivatives.

  • Procedure:
    • React N,N'-dimethylurea with 40% aqueous glyoxal solution at room temperature, adjusting pH with triethylamine or sodium methoxide.
    • Reflux with formic acid catalyst for 3 hours.
    • Remove formic acid under vacuum and distill the intermediate.
    • Subject the intermediate to catalytic hydrogenation to obtain cyclic urea derivatives.
  • Yields:
    • Over 70% yield of 1,3-dimethyl-2,4-imidazolidinedione.
    • Hydrogenation step converts intermediates to desired cyclic ureas, including this compound analogs.
  • Notes:
    • Reaction conditions vary with pH adjustment and temperature.
    • Methanol is often used as a solvent or additive to facilitate hydrogenation.

This method is valuable for producing substituted analogs and can be adapted for the target compound.

Reaction of N-Heteroaryl-N'-Phenylureas with Glyoxal

This method synthesizes unsymmetrical 4,5-dihydroxy-2-imidazolidinones, structurally related to the target compound, via reaction of heteroaryl amines with phenyl isocyanate followed by glyoxal treatment.

  • Procedure:
    • Prepare N-heteroaryl-N'-phenylureas by reacting primary heteroarylamines with phenyl isocyanate in refluxing acetonitrile with formic acid catalyst.
    • Treat these ureas with aqueous glyoxal under acidic conditions.
    • Isolate trans-1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones by flash chromatography.
  • Yields and Properties:
Entry Heteroaryl Group Reaction Time (h) Melting Point (°C) Yield (%) Elemental Analysis (Calcd. / Found %)
5a 2-Thiazolyl 3 160-162 70 C: 51.98 / 51.76; H: 3.97 / 4.02; N: 15.16 / 14.96
5b 2-Pyrimidinyl 10 204-206 90 C: 57.35 / 57.17; H: 4.41 / 4.45; N: 20.58 / 20.43
5c 2-Pyrazinyl 8 164-166 80 C: 57.35 / 57.23; H: 4.41 / 4.38; N: 20.58 / 20.51
5d 2-Pyridinyl 0.5 124-126 85 C: 61.99 / 61.78; H: 4.79 / 4.90; N: 15.49 / 15.38
5e 3-Pyridinyl 5 173-175 75 C: 61.99 / 61.94; H: 4.79 / 4.83; N: 15.49 / 15.42
5f 2-Benzimidazolyl 4 226-228 65 C: 61.93 / 61.90; H: 4.51 / 4.60; N: 18.06 / 17.95
  • Notes:
    • The products exhibit trans stereochemistry of hydroxyl groups.
    • Dynamic NMR studies reveal prototropic tautomerism with a free energy barrier of approximately 81 kJ/mol for the benzimidazole derivative.

While this method targets substituted derivatives, it provides insight into synthetic routes and structural characterization relevant to the parent compound.

Comparative Summary of Preparation Methods

Method Starting Materials Conditions Yield Advantages Limitations
Urea + Glyoxal Condensation Urea, Glyoxal, H3PO4 catalyst 50 °C, pH 7, 15 h crystallization ~72% Simple, scalable, well-established Requires long crystallization
Base-Catalyzed Cyclization Propargylic ureas, BEMP base Room temp, 1 min to 1 h Up to quantitative Mild, fast, mechanistic clarity Limited to substituted analogs
Hydrogenation of Intermediates N,N'-Dimethylurea, Glyoxal, Formic acid Reflux, vacuum distillation, hydrogenation >70% Produces substituted cyclic ureas Multi-step, requires hydrogenation
N-Heteroaryl Ureas + Glyoxal Heteroarylamines, Phenyl isocyanate, Glyoxal Reflux in acetonitrile, formic acid catalyst 65-90% Produces unsymmetrical derivatives More complex starting materials

Chemical Reactions Analysis

Condensation Reactions

The compound forms stable cross-linked networks through condensation with hydroxyl-containing substrates like cellulose. This reaction occurs under acidic conditions (pH 2–4) at elevated temperatures (140–160°C) .

Key process characteristics :

ParameterValue
Optimal pH2.5–3.5
Temperature Range140–160°C
CatalystMgCl₂ or Zn(NO₃)₂
Reaction Time3–5 minutes

During cellulose cross-linking, the hydroxymethyl groups form ether bonds with polysaccharide chains, imparting wrinkle resistance to fabrics. This reaction reduces free formaldehyde emissions compared to traditional urea-formaldehyde resins .

Etherification Mechanisms

Density functional theory (DFT) calculations reveal an SN1 nucleophilic substitution pathway when reacting with primary alcohols (R-CH₂OH) under acidic conditions :

  • Protonation : Hydroxyl group at C4/C5 becomes protonated

  • Carbocation Formation : Water elimination generates a planar carbocation intermediate

  • Nucleophilic Attack : Alcohol reacts with the carbocation to form ether bonds

Energy barriers :

Substituent (R)Activation Energy (kcal/mol)
-H (methanol)12.8
-CH₃ (ethanol)13.1
-CH₂Cl (chloroethanol)14.2

The reaction shows minimal substituent effect on activation energy (<1.4 kcal/mol variation), confirming the SN1 dominance .

pH-Dependent Reactivity

The compound exhibits distinct reaction pathways based on environmental acidity:

pH RangeDominant Reaction
<2.5Self-condensation via hydroxymethyl groups
2.5–5Substrate cross-linking
>5Hydrolytic degradation

Thermogravimetric analysis shows 15–20% mass loss at 200°C in acidic conditions versus 30–35% in alkaline environments .

Comparative Reaction Kinetics

Reaction rates with cellulose relative to analogous compounds:

CompoundRelative Reaction Rate (25°C)
DMDHEU1.00 (reference)
This compound1.25 ± 0.15
DMEU0.82 ± 0.10

The enhanced reactivity stems from additional hydroxyl groups facilitating transition state stabilization .

Scientific Research Applications

1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of resins, coatings, and adhesives

Mechanism of Action

The mechanism of action of 1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Key Properties :

  • Boiling Point : 621.4°C at 760 mmHg
  • Flash Point : 329.6°C
  • Applications : Primarily used as a durable press resin in textile finishing, providing wrinkle resistance and shape retention to fabrics (e.g., polyester/cotton blends) without significantly affecting dye fastness .

The imidazole core is highly versatile, and substituent variations lead to distinct physicochemical and functional properties. Below is a detailed comparison of 1,3-dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one with structurally related imidazole derivatives.

Table 1: Structural and Functional Comparison of Imidazole Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Key Applications References
This compound (1854-26-8) C₅H₁₀N₂O₅ 178.14 1,3-dihydroxymethyl; 4,5-dihydroxy Condensation (urea, glyoxal, formaldehyde) Textile resin (wrinkle resistance)
4,5-Diphenyl-2-p-tolyl-1H-imidazole (N/A) C₂₂H₁₈N₂ 298.40 4,5-diphenyl; 2-p-tolyl One-pot multicomponent reaction Pharmaceutical intermediates
[3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole] (C1 in ) C₃₉H₂₈N₈ 632.71 Two diphenylimidazole units; triazole core CAN-catalyzed condensation Antimicrobial agents
4,5-Dimethyl-1,3-dihydro-2H-imidazol-2-one (1072-89-5) C₅H₈N₂O 112.13 4,5-dimethyl Cyclization of diamine derivatives Chemical synthesis building block
2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole (31659-42-4) C₉H₉N₃O₂ 191.19 3-nitrophenyl; dihydroimidazole Cyclocondensation Intermediate for agrochemicals
Key Findings:

Structural Variations and Reactivity :

  • Hydroxyl vs. Aryl Groups : The target compound’s hydroxyl and hydroxymethyl groups enhance its hydrophilicity and crosslinking capacity, critical for textile applications . In contrast, aryl-substituted derivatives (e.g., 4,5-diphenyl-2-p-tolyl-1H-imidazole) exhibit lipophilic character, favoring pharmaceutical use .
  • Ring Saturation : Dihydroimidazole derivatives (e.g., 4,5-dimethyl-1,3-dihydro-2H-imidazol-2-one) show reduced aromaticity, altering their electronic properties and reactivity .

Synthetic Pathways :

  • The target compound is synthesized via aqueous-phase condensation , emphasizing industrial scalability .
  • Antimicrobial triazole-imidazole hybrids (C1-C9) require CAN-catalyzed one-pot reactions under reflux, highlighting the need for transition-metal catalysts in complex heterocycle formation .

Biological vs. Industrial Applications :

  • Antimicrobial Activity: Triazole-linked imidazoles (C1-C9) demonstrate broad-spectrum activity against bacteria and fungi due to electron-withdrawing substituents (e.g., nitro groups) enhancing membrane penetration .
  • Thermal Stability: The target compound’s high boiling point (>600°C) and crosslinking ability make it ideal for high-temperature textile processing, unlike nitro-substituted derivatives, which decompose at lower temperatures .

Biological Activity

1,3-Dihydroxymethyl-4,5-dihydroxy-Imidazol-2-one, with the molecular formula C5H8N2O5C_5H_8N_2O_5, is a hydroxymethylated imidazolidinone that exhibits various biological activities due to its unique chemical structure. This compound features an imidazole ring substituted with hydroxymethyl and hydroxy groups, which enhance its reactivity and potential applications in pharmaceuticals and materials science.

The compound's structure allows for significant interactions with biomolecules. Its hydroxyl groups facilitate hydrogen bonding and other non-covalent interactions, making it a candidate for various biological applications. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC₅H₈N₂O₅
Molecular Weight178.14 g/mol
AppearanceClear, dark yellow liquid
Synonyms1,3-Bis(hydroxymethyl)-4,5-dihydroxy-2-imidazolidinone

Antiviral Properties

Recent studies have explored the antiviral potential of this compound. Preliminary findings suggest that the compound may exhibit inhibitory activity against viruses such as Influenza A. In vitro assays indicated that compounds with similar structural features effectively inhibited viral neuraminidase activity in a dose-dependent manner. The IC50 values for related compounds ranged from 11 to 101 µM, suggesting potential antiviral efficacy .

Interaction with Biomolecules

The compound's ability to interact with proteins and amino acids has been studied to understand its biological implications better. Interaction studies indicate that the hydroxyl groups can enhance binding affinity due to increased hydrogen bonding capabilities. This property is crucial for drug design as it may improve the bioavailability and efficacy of therapeutic agents.

Case Studies

  • Influenza A Virus Inhibition : A study evaluated the antiviral properties of several hydroxymethylated compounds against H1N1 influenza. The findings revealed that compounds structurally related to this compound demonstrated significant inhibition of viral replication in cell cultures .
  • Protein Binding Studies : Research involving molecular docking simulations showed that this compound could effectively bind to specific protein targets involved in viral entry and replication processes. This binding was attributed to the compound's unique functional groups that facilitate interaction with active sites on proteins .

The mechanism by which this compound exerts its biological effects is linked to its structural features. The presence of multiple hydroxyl groups enhances its reactivity with biological macromolecules, potentially leading to:

  • Inhibition of Viral Enzymes : By binding to neuraminidase and other viral enzymes, the compound may prevent viral replication.
  • Modulation of Cellular Pathways : The compound's interaction with cellular receptors could influence signaling pathways involved in immune responses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-dihydroxymethyl-4,5-dihydroxy-imidazol-2-one, and how do reaction conditions influence yields?

  • Methodology : Base-promoted cyclization of amidines and ketones is a common approach. For example, using substituted amidines and ketones under alkaline conditions (e.g., KOH/EtOH) yields spiro-fused imidazolones with varying substituents. Yields depend on substrate steric effects: linear alkyl chains (e.g., n-C4H9) yield up to 80%, while branched chains (e.g., iso-C3H7) reduce efficiency to 61% . Optimization involves adjusting reaction time, temperature, and solvent polarity.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming molecular geometry, as demonstrated for imidazolone derivatives (mean C–C bond deviation: 0.002 Å, R factor = 0.035). Complementary techniques include:

  • NMR : ¹H/¹³C NMR to verify substituent integration and coupling patterns (e.g., δ 2.91–5.98 ppm for diastereotopic protons) .
  • IR : Absorption bands for C=O (1722 cm⁻¹) and NH (3169 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 456 [M⁺]) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound?

  • Data : Molecular formula C5H10N2O5 (MW: 178.14 g/mol), CAS 1854-26-7. It is hygroscopic due to multiple hydroxyl groups and exhibits moderate solubility in polar solvents (e.g., ethanol, DMF) but poor solubility in non-polar solvents . Thermal stability can be assessed via TGA/DSC, though specific data for this compound requires further study.

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of imidazolone derivatives in medicinal chemistry?

  • Mechanistic insight : Electron-withdrawing groups (e.g., nitro, CF3) on aryl substituents enhance electrophilicity at the imidazolone core, facilitating nucleophilic attacks in drug conjugates. Steric hindrance from bulky groups (e.g., iso-C3H7) reduces reaction rates but improves selectivity. For example, 3-(4,5-diphenyl-1H-imidazol-2-yl)-indole derivatives show enhanced antibacterial activity when substituted with electron-deficient aryl groups .

Q. What computational strategies are used to predict synthetic pathways for imidazolone derivatives?

  • Methodology : Retrosynthetic AI tools (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose one-step routes. For 2-hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride (C3H9ClN4), AI predicts feasible pathways via cyclocondensation of hydrazine with α-ketoamides, achieving >70% plausibility scores . Molecular dynamics simulations further optimize reaction parameters (e.g., pH, solvent) .

Q. How can conflicting data on reaction yields be resolved during method development?

  • Analysis : Contradictory yields (e.g., 61% vs. 85% for similar substrates) may arise from differences in catalyst loading, purity of starting materials, or solvent polarity. Systematic Design of Experiments (DoE) with variables like temperature (80–120°C), catalyst (e.g., CAN vs. Fe/HCl), and solvent (EtOH vs. DMF) can identify critical factors. For example, Fe/HCl in ethanol/water improves reduction efficiency in phthalimide derivatives .

Q. What role do imidazolone derivatives play in natural product synthesis?

  • Applications : (4H)-Imidazol-4-ones are key intermediates in alkaloid synthesis. For instance, spiro-imidazolones mimic core structures of indole alkaloids (e.g., physostigmine analogs). Stereoselective formation of the imidazolone ring via Pictet–Spengler reactions enables access to complex heterocycles .

Biological Evaluation & Applications

Q. What methodologies are used to assess the antibacterial activity of imidazolone derivatives?

  • Protocols :

  • Synthesis : Condensation of benzil, aldehydes, and 3,5-diamino-1,2,4-triazole yields triazole-imidazole hybrids .
  • Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with 4-nitrophenyl substituents show MIC values <10 µg/mL due to enhanced membrane disruption .

Q. How can imidazolone derivatives be optimized for antifungal activity?

  • Structure–Activity Relationship (SAR) : Introducing hydrophobic groups (e.g., n-C6H13) improves penetration into fungal cell walls. Pyridine-3-yl substituents enhance activity against C. albicans (MIC: 8 µg/mL) by targeting lanosterol demethylase .

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